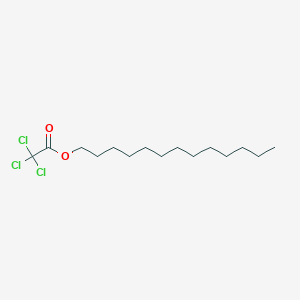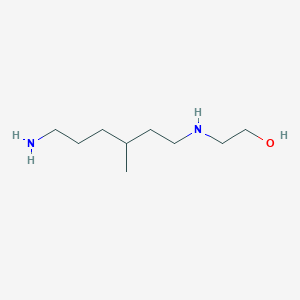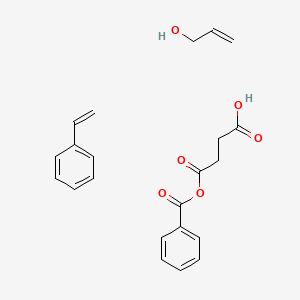
4-Benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene, allyl alcohol polymer, benzoate, succinate is a complex polymer that combines the properties of styrene, allyl alcohol, benzoate, and succinate. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties. It is a hard, low molecular weight, thermoplastic material containing a high percentage of primary hydroxyls and aromatic hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of styrene, allyl alcohol polymer, benzoate, succinate typically involves radical polymerization. This process starts with the initiation reaction, where radicals are formed using initiators like benzoyl peroxide. The radicals then induce the cleavage of the pi bond in styrene, resulting in a benzylic radical that propagates the polymerization . The polymerization process can be controlled to achieve the desired molecular weight and properties.
Industrial Production Methods
In industrial settings, the polymerization of styrene and allyl alcohol is carried out in pressurized reactors at high temperatures using initiators like di-t-butyl peroxide. The feed of the more reactive styrene monomer and the initiator are programmed gradually to ensure a uniform comonomer distribution in the copolymers .
Analyse Chemischer Reaktionen
Types of Reactions
Styrene, allyl alcohol polymer, benzoate, succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.
Reduction: The polymer can be reduced to form alcohols.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted aromatic compounds. These products can be further utilized in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Styrene, allyl alcohol polymer, benzoate, succinate has a wide range of scientific research applications:
Chemistry: Used as a resin modifier and crosslinking agent in coatings and inks.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of styrene, allyl alcohol polymer, benzoate, succinate involves the formation of crosslinks with polymers containing carboxyl, anhydride, halide, and isocyanate functional groups. The primary hydroxyls in the polymer enable these crosslinking reactions, enhancing the adhesion, gloss, weatherability, water-resistance, chemical resistance, and hardness of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene-allyl alcohol copolymer: Similar in structure but lacks the benzoate and succinate components.
Acrylic-allyl alcohol copolymer: Contains acrylic monomers instead of styrene.
Diallyl phthalate resins: Thermosetting resins used in similar applications.
Uniqueness
Styrene, allyl alcohol polymer, benzoate, succinate is unique due to its combination of styrene, allyl alcohol, benzoate, and succinate, which imparts superior hydrolytic stability, resistance to water, detergents, chemicals, and corrosion . This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
71010-67-8 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C11H10O5.C8H8.C3H6O/c12-9(13)6-7-10(14)16-11(15)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8;1-2-3-4/h1-5H,6-7H2,(H,12,13);2-7H,1H2;2,4H,1,3H2 |
InChI-Schlüssel |
LVHVRJJIOYMJCX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCO.C=CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


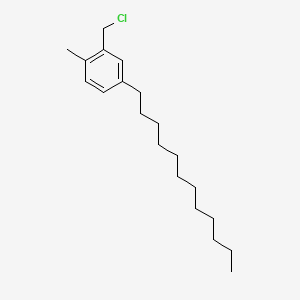
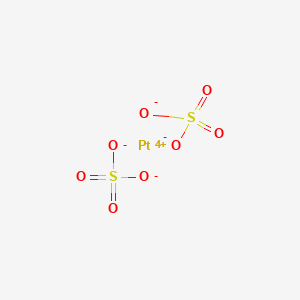
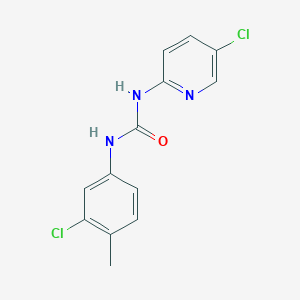
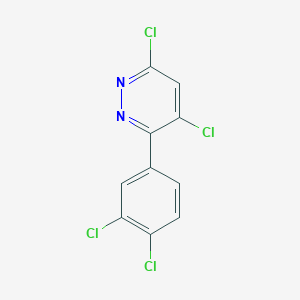
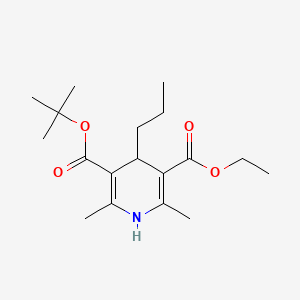
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
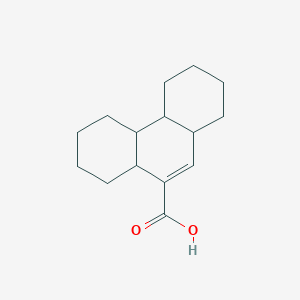
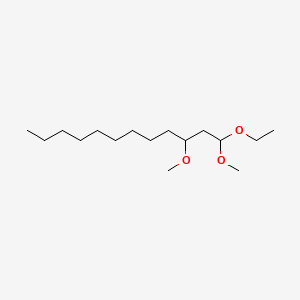
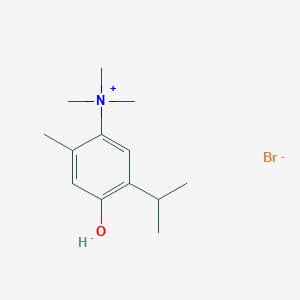
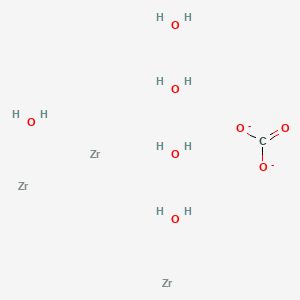
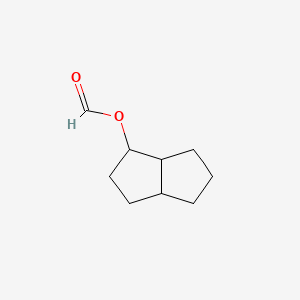
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
